Lead optimization programs often stall when scaffolds lack the three-dimensional complexity needed for target selectivity. 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid overcomes this by delivering a high Fsp³ (0.6) oxane-thiazole core unavailable in simpler 4-methylthiazole-5-carboxylic acid analogs.
• Enables rapid amide/ester library synthesis via the 5-COOH handle while maintaining a CNS-compatible LogP of 1.25.
• Proven relevance: structurally related thiazole-5-carboxylic acids act as α7 nAChR PAMs; the 2-oxan-3-yl group offers additional vectors for allosteric pocket engagement.
• Conforms to Rule of Three guidelines (MW 227.28) for fragment-based discovery.
• Supplied as a research-grade building block with full analytical documentation; global shipping with no hazmat restrictions reduces procurement lead time.
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
CAS No.1410694-99-3
Cat. No.B1454401
⚠ Attention: For research use only. Not for human or veterinary use.
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1410694-99-3) is a heterocyclic building block belonging to the thiazole-5-carboxylic acid class. Its molecular formula is C10H13NO3S, with a molecular weight of 227.28 g/mol [1]. The compound features a 1,3-thiazole core substituted with a methyl group at the 4-position, a tetrahydropyran (oxane) ring at the 2-position, and a carboxylic acid group at the 5-position [2]. This unique substitution pattern confers distinct physicochemical properties, including a calculated LogP of 1.25 and an Fsp3 value of 0.6, which indicate a balanced lipophilicity and a high fraction of sp3-hybridized carbons, respectively . These properties are crucial for applications in medicinal chemistry and drug discovery, where the compound serves as a versatile intermediate or scaffold for further derivatization .
1
Heterocyclic building block with oxane-thiazole scaffold
2
Moderate lipophilicity and high sp3 fraction for medicinal chemistry
3
Carboxylic acid handle for amide/ester library synthesis
[1] PubChem. (n.d.). Compound Summary for CID 63737531. National Center for Biotechnology Information. View Source
[2] Kuujia. (n.d.). Cas no 1410694-99-3 (4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid). View Source
The specific substitution pattern of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid—a 2-(oxan-3-yl) group, a 4-methyl group, and a 5-carboxylic acid—creates a unique chemical and pharmacological profile that is not replicated by other thiazole carboxylic acids. The presence of the tetrahydropyran (oxane) ring at the 2-position, as opposed to simpler aryl or alkyl groups, significantly alters the compound's lipophilicity, hydrogen-bonding capacity, and overall three-dimensional shape [1]. This is critical because structure-activity relationship (SAR) studies on related thiazole-5-carboxylic acid derivatives have demonstrated that even minor modifications to the substituents can drastically change biological activity, target selectivity, and pharmacokinetic properties [2]. For example, in a study of α7 nAChR positive allosteric modulators, replacing a 4-amino group with a 4-methyl group on a thiazole scaffold converted a compound from an atypical type I PAM to a typical type I PAM, altering its EC50 and maximum effect [3]. Therefore, substituting this compound with a seemingly similar 4-methylthiazole-5-carboxylic acid derivative lacking the 2-oxan-3-yl group, or with a regioisomer like 5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid, is highly likely to result in unpredictable and potentially undesirable outcomes in biological assays or synthetic applications. The following quantitative evidence demonstrates where this compound possesses verifiable differentiation.
Oxane vs. oxolane ring
The six-membered oxane alters lipophilicity, shape, and hydrogen-bonding capacity compared to a five-membered oxolane analog, potentially shifting membrane permeability and target recognition.
4-Methyl vs. 4-amino substitution
Even minor changes can convert an atypical allosteric modulator to a typical one, as shown for thiazole-5-carboxylic acid derivatives; the 4-methyl group is essential for the reported scaffold profile.
Regioisomer (4-COOH vs. 5-COOH)
The carboxylic acid position influences steric and electronic reactivity; the 5-COOH isomer offers a different vector for derivatization and may bind biological targets distinctly.
[1] Kuujia. (n.d.). Cas no 1410694-99-3 (4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid). View Source
[2] Yang, C., et al. (2024). Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives for the Improvement of Cognitive Deficits in Mice. Journal of Medicinal Chemistry, 67(8), 3839-3855. View Source
[3] Yang, C., et al. (2024). Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives for the Improvement of Cognitive Deficits in Mice. Journal of Medicinal Chemistry, 67(8), 3839-3855. View Source
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid: Quantitative Evidence vs. Analogs
Lipophilicity Boost from Oxane Ring
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid exhibits a calculated LogP of 1.25, indicating moderate lipophilicity that is crucial for passive membrane permeability and oral bioavailability . In contrast, its close structural analog, 2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1249317-27-8), which contains a five-membered oxolane (tetrahydrofuran) ring instead of the six-membered oxane ring, has a lower calculated LogP due to its reduced hydrophobic surface area .
2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid: LogP ~0.8-1.0 (estimated based on structure)
Quantified Difference
Increase of approximately 0.25-0.45 LogP units
Conditions
In silico calculation using standard algorithms
Why This Matters
This difference in lipophilicity can significantly impact the compound's performance in cell-based assays, its ability to cross biological membranes, and its overall pharmacokinetic profile in vivo, making the target compound a more suitable candidate for projects requiring enhanced membrane permeability.
The compound has an Fsp3 value of 0.6, reflecting that 60% of its carbon atoms are sp3-hybridized . This high fraction of sp3 carbons, primarily contributed by the saturated tetrahydropyran ring, is associated with improved solubility, lower melting points, and a higher probability of success in drug development compared to flatter, more aromatic molecules [1]. A representative aromatic analog, 2-phenyl-4-methylthiazole-5-carboxylic acid, would have an Fsp3 of approximately 0.1-0.2 due to its aromatic phenyl ring.
Molecular Complexity (Fsp3)Class-level inference
0.6 vs ~0.15 (aryl analog)
Higher sp3 fraction may support solubility and selectivity
The significantly higher Fsp3 value indicates a more complex, three-dimensional structure, which is a highly desirable trait in modern drug discovery. Compounds with higher Fsp3 are less likely to exhibit promiscuous binding, have better solubility profiles, and are more likely to advance through clinical development.
[1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
Hydrogen Bond Acceptor Profile
The compound possesses 4 hydrogen bond acceptors (HBAs) as determined by its structure, which includes the oxygen atom in the tetrahydropyran ring, the nitrogen and sulfur atoms in the thiazole core, and the carbonyl oxygen of the carboxylic acid group . This HBA count is distinct from its oxolane analog, which also has 4 HBAs but presents them in a different spatial arrangement due to the smaller ring size . In contrast, the aromatic analog 2-phenyl-4-methylthiazole-5-carboxylic acid would have only 3 HBAs, as it lacks the saturated oxygen heterocycle [1].
H-Bond AcceptorsCross-study comparable
4 (target) vs 3 (aryl analog)
Additional oxane HBA may enable unique interactions
Target compound has 1 more HBA than the aromatic analog; same HBA count as oxolane analog but with different spatial presentation.
Conditions
Calculated from molecular structure
Why This Matters
The number and spatial arrangement of hydrogen bond acceptors are critical for target binding affinity and specificity. The presence of the oxane oxygen provides an additional H-bonding site compared to an aromatic ring, which can lead to stronger and more selective interactions with biological targets.
[1] PubChem. (n.d.). Compound Summary for CID 63737531. National Center for Biotechnology Information. View Source
5-Carboxylic Acid Regiochemistry
The carboxylic acid group at the 5-position of the thiazole ring in 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a key structural feature that differentiates it from regioisomers like 5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1697504-29-2) [1]. This regioisomer has the carboxylic acid at the 4-position and the oxane ring at the 5-position. While quantitative biological data directly comparing these two specific isomers are not available in the public domain, the difference in substitution pattern is known to profoundly influence the reactivity of the thiazole ring in subsequent synthetic transformations and the compound's binding mode to biological targets. For example, the 5-carboxylic acid position is more sterically hindered and electronically distinct from the 4-position, which can lead to different reaction rates and regioselectivity in amide coupling or esterification reactions.
RegiochemistryData to verify
5-COOH vs 4-COOH isomer
Regiochemistry affects reactivity and binding vectors
No direct comparative data; structure-based inference
Isomeric difference; quantitative reactivity data not directly compared in literature
Conditions
Chemical structure comparison
Why This Matters
For synthetic chemists, the choice between regioisomers is not arbitrary. The 5-carboxylic acid isomer offers a distinct vector for further derivatization and will exhibit different cross-coupling and functional group interconversion behavior compared to the 4-carboxylic acid isomer, which is critical for building diverse chemical libraries.
[1] PubChem. (n.d.). Compound Summary for CID 63737531. National Center for Biotechnology Information. View Source
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid: Key Applications in R&D
Lead Optimization for CNS & Metabolic Targets
The compound's balanced LogP (1.25) and high Fsp3 (0.6) make it an excellent starting point for lead optimization programs targeting central nervous system (CNS) disorders or metabolic diseases where good brain permeability and favorable drug-like properties are essential . Its moderate lipophilicity suggests it can cross the blood-brain barrier while avoiding the high LogP values often associated with off-target toxicity and poor solubility. Researchers can use the carboxylic acid handle to synthesize amide or ester libraries, exploring structure-activity relationships while maintaining the favorable physicochemical profile conferred by the oxane-thiazole core.
Allosteric Modulator (PAM) Design
Given the proven utility of thiazole-5-carboxylic acid derivatives as positive allosteric modulators (PAMs) for targets like α7 nicotinic acetylcholine receptors [1], this specific compound, with its unique 2-oxan-3-yl substitution, offers a novel chemical space to explore. The tetrahydropyran ring provides additional vectors for interaction with allosteric binding pockets, which often lie outside the highly conserved orthosteric sites. The SAR established in Section 3, particularly regarding the impact of the 4-methyl group and the H-bonding capacity of the oxane oxygen, provides a rational basis for designing new PAMs with potentially improved selectivity and efficacy profiles.
Fragment-Based Drug Discovery Libraries
With a molecular weight of 227.28 g/mol and a high Fsp3 value, this compound adheres to the 'Rule of Three' guidelines for fragment-based drug discovery [2]. Its multiple functional groups (carboxylic acid, thiazole nitrogen, and oxane oxygen) provide several points for chemical elaboration. The compound can serve as a core scaffold for generating diverse libraries of larger, more complex molecules through parallel synthesis, leveraging the distinct reactivity of the 5-carboxylic acid group for amide or ester bond formation.
Agrochemical Fungicide & Herbicide Discovery
Thiazole carboxylic acids are a privileged scaffold in agrochemicals, with several commercial products like ethaboxam and thifluzamide containing this core [3]. The specific substitution pattern of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, combining a saturated oxygen heterocycle with a thiazole ring, offers a unique profile for the discovery of new crop protection agents. The oxane ring can enhance solubility and alter the compound's interaction with fungal or plant enzyme targets compared to traditional aromatic substituents, potentially leading to novel modes of action and improved environmental fate.
Application
Selection Property
Validation Focus
Lead Optimization for CNS & Metabolic Targets
Balanced LogP and high Fsp3
CNS permeability and drug-like profile
Allosteric Modulator (PAM) Design
Unique oxane-thiazole core with H-bonding capacity
Allosteric site interaction and SAR studies
Fragment-Based Drug Discovery Libraries
Low MW, multiple functional groups, high Fsp3
Rule of 3 compliance and derivatizable handle
Agrochemical Fungicide & Herbicide Discovery
Saturated oxygen heterocycle + thiazole scaffold
Crop-protection target interactions and environmental profile
[1] Yang, C., et al. (2024). Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives for the Improvement of Cognitive Deficits in Mice. Journal of Medicinal Chemistry, 67(8), 3839-3855. View Source
[2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
[3] Zhao, W., et al. (2012). Design, Synthesis and Bioactivity of Novel 2-Aryl-4-alkylthiazole-5-carboxylic Acid Derivatives. Chinese Journal of Organic Chemistry, 32(7), 1294-1300. View Source
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